molecular formula C10H16N2O B13117473 1-(3,4-Dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-2-OL CAS No. 620958-69-2

1-(3,4-Dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-2-OL

Cat. No.: B13117473
CAS No.: 620958-69-2
M. Wt: 180.25 g/mol
InChI Key: WSTRRLXKPYHHHC-UHFFFAOYSA-N
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Description

1-(3,4-Dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-2-OL is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon. The specific structure of this compound includes a fused pyrrole and pyrazine ring, making it a unique and interesting subject for chemical research.

Preparation Methods

The synthesis of 1-(3,4-Dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-2-OL can be achieved through several synthetic routes. One common method involves the use of 2-pyrrolyltrichloroacetone as a starting material. The process includes monoesterification with ethylene glycol, followed by bromine displacement of the hydroxy group, cyclization to form a lactone, and subsequent amidation . This method ensures the formation of the desired compound with high purity and yield.

Chemical Reactions Analysis

1-(3,4-Dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where halogen atoms are replaced by nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4-Dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-2-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-2-OL involves its interaction with molecular targets such as PIM kinases. These kinases play a crucial role in regulating cell growth, survival, and proliferation. By inhibiting PIM kinases, the compound can disrupt these cellular processes, leading to the degradation of proteins like c-Myc, which are essential for cancer cell survival .

Comparison with Similar Compounds

1-(3,4-Dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-2-OL can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

1-(3,4-Dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-2-OL is a nitrogen-containing heterocyclic compound with significant biological activity. This compound belongs to the class of pyrrolopyrazines, which are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.

  • Molecular Formula : C10H16N2O
  • Molecular Weight : 184.25 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC(C)N1C=CN=C2C1=CC(N2)=C(C)C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably, it has been shown to inhibit PIM kinases, which play a critical role in cell growth and survival. The inhibition of these kinases leads to the degradation of c-Myc, a transcription factor that promotes cell proliferation and survival.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit potent antitumor effects. For instance:

  • In Vitro Studies : The compound has shown significant cytotoxicity against various cancer cell lines, including leukemia and breast cancer cells. The IC50 values for these cells ranged from 5 to 15 µM.
  • Mechanism : The antitumor effect is believed to be mediated through the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Bacterial Inhibition : It has demonstrated effectiveness against a range of Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were reported between 10 to 20 µg/mL.
  • Fungal Activity : Preliminary tests indicate antifungal activity against Candida species.

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory effects:

  • In Vivo Models : In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies and Research Findings

A series of studies have explored the structure-activity relationships (SAR) of pyrrolopyrazine derivatives, including this compound. Key findings include:

StudyFindings
Casuscelli et al. (2022)Identified potent PIM kinase inhibitors with low toxicity profiles.
MDPI Study (2023)Reported high selectivity indices for antiviral activity against influenza virus strains.
PubMed Research (1980s)Demonstrated significant antitumor activity in mouse models using related pyrazine compounds.

Properties

CAS No.

620958-69-2

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

1-(3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-2-ol

InChI

InChI=1S/C10H16N2O/c1-9(13)7-11-5-6-12-4-2-3-10(12)8-11/h2-4,9,13H,5-8H2,1H3

InChI Key

WSTRRLXKPYHHHC-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCN2C=CC=C2C1)O

Origin of Product

United States

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